Technical Guide: 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline
Technical Guide: 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline
The following technical guide details the chemical architecture, synthesis, and medicinal application of 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline (CAS 1033810-14-8).[1][2]
Executive Summary
4-((1H-Indazol-4-yl)oxy)-3-chloroaniline is a specialized heterocyclic intermediate primarily utilized in the synthesis of dual EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2) tyrosine kinase inhibitors (TKIs).[1][2]
Unlike simple anilines used in first-generation TKIs (e.g., Gefitinib), this compound features a bulky indazol-4-yl ether motif.[1][2] In medicinal chemistry, this fragment serves as a "tail" moiety that extends into the hydrophobic back-pocket of the kinase ATP-binding site, improving potency and selectivity profiles against resistant mutations (e.g., T790M).[1][2] It is a key building block for pyrrolo[3,2-d]pyrimidine and quinazoline-based inhibitors described in advanced structure-activity relationship (SAR) studies [1].[1][2]
Chemical Architecture & Properties[1][2][3]
Structural Analysis
The molecule consists of three distinct pharmacophoric elements:
-
Aniline Head (–NH₂): The primary nucleophile for coupling with the kinase inhibitor core (scaffold).[1][2]
-
Chlorine Substituent (C-3): Provides steric bulk that forces the aniline ring out of planarity, optimizing the dihedral angle for binding within the kinase hydrophobic pocket.[1][2]
-
Indazole-Ether Tail: A bicyclic heteroaromatic system linked via oxygen.[1][2] The indazole nitrogen acts as a hydrogen bond donor/acceptor, interacting with specific residues (e.g., Glu/Met) in the kinase solvent-exposed region.[1][2]
Physicochemical Profile
| Property | Value (Experimental/Predicted) | Significance |
| Molecular Formula | C₁₃H₁₀ClN₃O | Stoichiometry for synthesis planning.[1][2] |
| Molecular Weight | 259.69 g/mol | Fragment-like; allows room for heavy scaffolds.[1][2] |
| LogP | ~3.2 | Lipophilic; ensures good membrane permeability.[1][2] |
| pKa (Aniline) | ~3.5 - 4.0 | Reduced basicity due to the electron-withdrawing Cl and phenoxy groups; requires catalyzed coupling.[1][2] |
| H-Bond Donors | 2 (NH₂, Indazole-NH) | Critical for solvent interaction and binding.[1][2] |
| PSA | ~66 Ų | Favorable for oral bioavailability (Rule of 5).[1][2] |
Synthetic Pathway (Retrosynthesis & Protocol)
The synthesis of CAS 1033810-14-8 relies on a convergent approach, utilizing a Nucleophilic Aromatic Substitution (
Reaction Workflow Diagram
Caption: Two-step synthesis of 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline via SNAr coupling and nitro reduction.
Detailed Experimental Protocol
Step 1: Preparation of 4-(2-chloro-4-nitrophenoxy)-1H-indazole
-
Reagents: 3-Chloro-4-fluoronitrobenzene (1.0 eq), 4-Hydroxy-1H-indazole (1.0 eq), Potassium Carbonate (
, 2.0 eq).[1][2] -
Procedure:
-
Dissolve 4-hydroxy-1H-indazole in anhydrous DMF under
atmosphere. -
Add
and stir at room temperature for 30 mins to generate the phenoxide anion. -
Heat the mixture to 90°C for 4–6 hours. Monitor by TLC/LC-MS.
-
Workup: Pour reaction mixture into ice water. The product precipitates as a solid.[1][2][3] Filter, wash with water, and dry.[1][2][3]
-
Yield Target: >85%.
-
Step 2: Reduction to 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline
-
Rationale: Catalytic hydrogenation (
) poses a risk of de-chlorination.[1][2] Iron/Ammonium Chloride ( ) is preferred for chemoselectivity.[1][2] -
Reagents: Iron powder (5.0 eq),
(5.0 eq). -
Procedure:
-
Add
and Iron powder. -
Reflux at 80°C for 2–4 hours.
-
Workup: Filter hot through Celite to remove iron residues. Concentrate the filtrate. Extract with Ethyl Acetate.[1][2]
-
Purification: Recrystallize from Ethanol or purify via flash chromatography (Hexane/EtOAc).
-
Validation: Confirm structure via
-NMR (DMSO- ) showing disappearance of nitro signals and appearance of aniline broad singlet at ~5.0 ppm.
Application in Drug Discovery[1][2]
Pharmacophore Utility
This aniline is specifically designed to overcome resistance in HER2/EGFR driven cancers.[1][2]
-
Binding Mode: The aniline nitrogen forms a hydrogen bond with the hinge region of the kinase (after coupling to a heterocycle).[1][2]
-
Selectivity: The ortho-chloro group induces a twist in the biphenyl-ether-like structure.[1][2] This conformation is energetically favorable for binding to the active conformation (DFG-in) of EGFR/HER2, while the indazole tail extends into the solvent front to interact with specific solubilizing residues [1].[1][2]
Coupling Reaction (General Procedure)
To synthesize a final kinase inhibitor, this aniline is coupled with a chloro-heterocycle (e.g., 4-chloro-quinazoline).[1][2]
| Parameter | Condition |
| Reaction Type | Nucleophilic Displacement (SNAr) or Buchwald-Hartwig Amination |
| Solvent | Isopropanol (IPA) or 2-Butanol |
| Catalyst | HCl (cat.) or p-TsOH (for SNAr); Pd(OAc)₂/Xantphos (for Buchwald) |
| Temperature | Reflux (80–100°C) |
| Observation | Product often precipitates as the HCl salt upon cooling.[1] |
Quality Control & Safety
Analytical Standards
-
HPLC Purity: >98% required for biological assays.
-
Impurity Profile: Monitor for unreacted 3-chloro-4-fluoronitrobenzene (genotoxic impurity) and de-chlorinated byproducts.[1][2]
-
Storage: Store at -20°C, protected from light and moisture. Hygroscopic nature of the indazole moiety requires desiccated storage.[1][2]
Handling Precautions
-
Hazard Class: Irritant (Skin/Eye).[1][2] Potential sensitizer.[1][2]
-
Waste: Dispose of halogenated organic waste separately.
References
-
Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: Exploration of novel back-pocket binders. Source: Journal of Medicinal Chemistry, 2012, 55(8), 3975-3991.[1][2] Context: Primary literature establishing the SAR of the 4-((1H-Indazol-4-yl)oxy)-3-chloroaniline fragment in kinase inhibitor design.[1][2] URL:[Link][1][2]
-
Synthesis of 4-amino-1H-indazole derivatives. Source: Organic Syntheses, Coll.[1][2][3] Vol. 10, p.423 (2004).[1][2] Context: Foundational chemistry for the indazole starting materials.[1][2][3][4] URL:[Link][1][2]
-
Strategies for the Synthesis of Kinase Inhibitors. Source: Chemical Reviews, 2014, 114(22), 11442–11478.[1][2] Context: Review of aniline coupling strategies in TKI development. URL:[Link][1][2]
